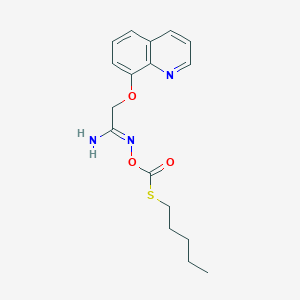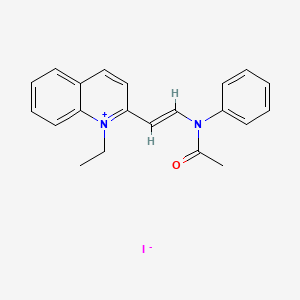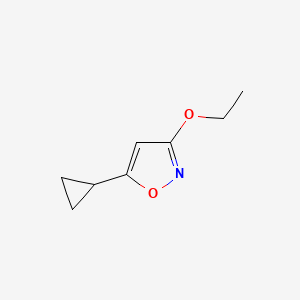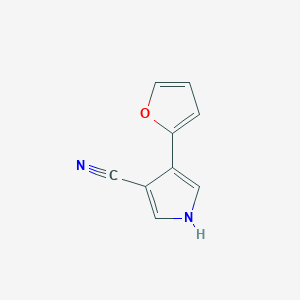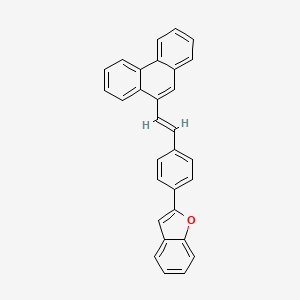
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran is a complex organic compound that features a benzofuran ring fused with a phenanthrene moiety via a vinyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of phenanthrene with a halogenated benzofuran under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives with reduced vinyl groups.
Substitution: Brominated or nitrated derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, lacking the phenanthrene moiety.
Phenanthrene: A polycyclic aromatic hydrocarbon without the benzofuran ring.
Stilbene: Contains a vinyl linkage between two phenyl groups but lacks the benzofuran and phenanthrene rings.
Uniqueness
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran is unique due to its combination of a benzofuran ring and a phenanthrene moiety connected via a vinyl linkage
Propiedades
Fórmula molecular |
C30H20O |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2-[4-[(E)-2-phenanthren-9-ylethenyl]phenyl]-1-benzofuran |
InChI |
InChI=1S/C30H20O/c1-3-9-26-23(7-1)19-24(27-10-4-5-11-28(26)27)18-15-21-13-16-22(17-14-21)30-20-25-8-2-6-12-29(25)31-30/h1-20H/b18-15+ |
Clave InChI |
WNOUIVXHQHLDMH-OBGWFSINSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)/C=C/C4=CC=C(C=C4)C5=CC6=CC=CC=C6O5 |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=CC4=CC=C(C=C4)C5=CC6=CC=CC=C6O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



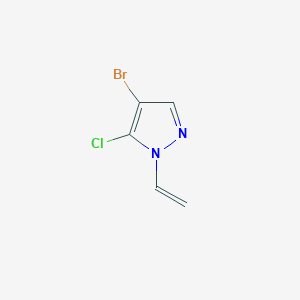
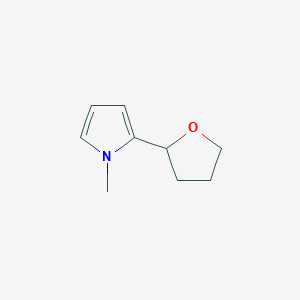

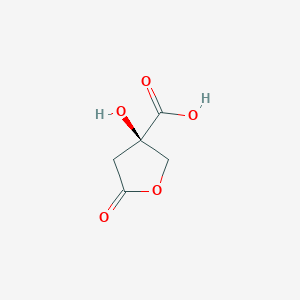
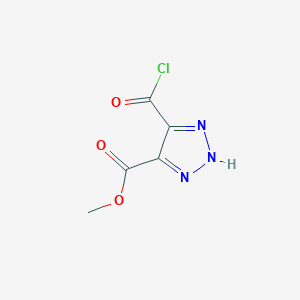
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
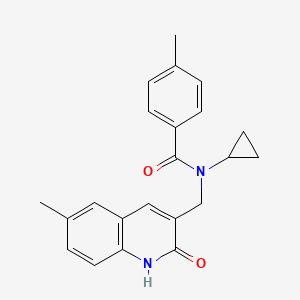
![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)
